Potassium 2-iodophenyltrifluoroborate

Description

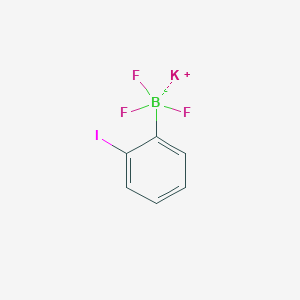

Potassium 2-iodophenyltrifluoroborate is an organoboron reagent with the chemical formula C₆H₄BIF₃K. It belongs to the class of potassium aryltrifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse catalytic systems . The compound features a trifluoroborate anion coordinated to a potassium cation, with a 2-iodophenyl substituent. The iodine atom at the ortho position introduces unique electronic and steric effects, enhancing its reactivity in coupling reactions while maintaining stability under ambient conditions. This compound is particularly valuable in synthesizing biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C6H4BF3IK |

|---|---|

Molecular Weight |

309.91 g/mol |

IUPAC Name |

potassium;trifluoro-(2-iodophenyl)boranuide |

InChI |

InChI=1S/C6H4BF3I.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4H;/q-1;+1 |

InChI Key |

RGBOLAVVVHDHMD-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC=CC=C1I)(F)(F)F.[K+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Palladium-Catalyzed C–H Arylation

One of the significant applications of potassium 2-iodophenyltrifluoroborate is in palladium-catalyzed C–H arylation reactions. These reactions allow for the direct arylation of various substrates, enhancing the efficiency of organic synthesis. The process typically involves:

-

Catalyst : Palladium (Pd)

-

Oxidant : Manganese(III) acetate (Mn(OAc)₃)

-

Mechanism : The reaction proceeds through a high-valent palladium mechanism, where C–H activation occurs at or before the rate-determining step.

The use of potassium aryltrifluoroborates, including this compound, has shown good yields when applied to substrates with electron-donating groups, while moderate yields are observed with electron-withdrawing groups .

Hydrolysis to Boronic Acids

This compound can undergo hydrolysis to release boronic acids. This reaction is crucial in methodologies like the Suzuki-Miyaura coupling, where the slow release of boronic acid minimizes side reactions:

-

Hydrolysis Conditions : Varies with solvent and temperature; typically performed in THF or aqueous solutions.

-

Kinetics : The hydrolysis rate is influenced by factors such as the nature of substituents on the aromatic ring and requires careful optimization to align with catalytic turnover rates .

Metalation Reactions

Metalation reactions involving this compound can be conducted using various lithium reagents. For instance:

-

Lithium-Halogen Exchange : Aryl bromides bearing a trifluoroborate moiety can be subjected to lithium-halogen exchange at low temperatures, leading to substituted products.

This method allows for the efficient conversion of aryl halides into their corresponding trifluoroborates, facilitating further transformations .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of potassium aryltrifluoroborates depend on the substituent attached to the aromatic ring. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Electronic Comparison

Key Observations :

- Electron-withdrawing groups (e.g., I, Cl, F) enhance electrophilicity, facilitating transmetalation in cross-coupling reactions. Iodo substituents are particularly effective due to their polarizability and leaving group ability .

- Steric hindrance from bulky groups (e.g., iodine in the ortho position) can slow reaction rates but improve selectivity in coupling with sterically hindered partners .

Reactivity in Cross-Coupling Reactions

Potassium aryltrifluoroborates are pivotal in Suzuki-Miyaura couplings. The substituent's electronic and steric profile dictates their performance:

Table 2: Reactivity Comparison in Cross-Coupling

*Yields depend on substrate and reaction conditions.

Insights :

- The iodo substituent in this compound enables high yields in couplings due to iodine’s superior leaving group ability, which accelerates transmetalation .

- Chloro analogs require harsher conditions (e.g., higher temperatures) due to weaker C–Cl bond activation .

- Thienyl derivatives exhibit lower yields in polar solvents but excel in forming heteroaromatic systems for optoelectronic materials .

Stability and Handling

Potassium aryltrifluoroborates are generally air- and moisture-stable, but substituents influence their shelf life:

- Iodo-substituted compounds are sensitive to light and require storage in dark, cool conditions to prevent decomposition .

- Fluorinated derivatives (e.g., 2,3-difluorobenzyl) exhibit enhanced thermal stability, making them suitable for high-temperature reactions .

- Chloro and thienyl analogs are less hygroscopic and can be handled under standard laboratory conditions .

Preparation Methods

General Synthetic Strategy

The preparation of potassium aryltrifluoroborates, including potassium 2-iodophenyltrifluoroborate, commonly follows a two-step approach:

- Step 1: Synthesis of the corresponding arylboronic acid or boronate ester intermediate.

- Step 2: Conversion of the boronic acid/ester intermediate into the potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF2).

This method is favored due to the stability and ease of handling of potassium trifluoroborates compared to boronic acids.

Preparation from Boronate Ester Precursors via KHF2 Treatment

A widely cited and reliable method involves converting arylboronate esters or boronic acids to their potassium trifluoroborate salts using aqueous KHF2 solution. This method is exemplified in the preparation of potassium 4-iodophenyltrifluoroborate and can be adapted for the 2-iodo isomer.

- Dissolve the arylboronate ester or boronic acid derivative in methanol.

- Add an aqueous solution of potassium hydrogen fluoride (KHF2, typically 3–4 equivalents).

- Stir the mixture at elevated temperature (around 70 °C) for 1–2 hours.

- Remove solvents under reduced pressure.

- Dry the crude solid under high vacuum.

- Extract the residue with hot acetone and filter to remove insolubles.

- Concentrate the acetone extract and recrystallize the product from acetone/hexanes to obtain pure potassium trifluoroborate salt.

| Parameter | Details |

|---|---|

| Starting material | 2-iodophenyl-B(mida) boronate ester |

| KHF2 equivalents | 3–4 eq (4.5 M aqueous solution) |

| Solvent | Methanol |

| Reaction temperature | 70 °C |

| Reaction time | 1–2 hours |

| Isolation | Hot acetone extraction, filtration, recrystallization |

| Typical yield | 70–80% (varies with substrate) |

This procedure has been demonstrated to yield high-purity potassium aryltrifluoroborates with good yields and can be adapted specifically for this compound by using the corresponding 2-iodophenyl boronate ester precursor.

Preparation via Lithium-Halogen Exchange and Subsequent Trapping

Another method involves lithium-halogen exchange on potassium bromoaryl trifluoroborates followed by electrophilic trapping and KHF2 treatment to afford the trifluoroborate salt.

- Start with potassium bromoaryl trifluoroborate.

- Under inert atmosphere, cool the reaction mixture to −78 °C in dry tetrahydrofuran (THF).

- Add n-butyllithium dropwise to perform lithium-halogen exchange.

- Add an electrophile (e.g., aldehyde) to trap the aryllithium intermediate.

- Warm to room temperature and add saturated aqueous KHF2.

- Isolate the potassium aryltrifluoroborate by solvent evaporation, acetone extraction, filtration, and recrystallization.

While this method is more commonly applied to functionalized aryl trifluoroborates, it demonstrates the versatility of organotrifluoroborate chemistry and can be adapted for iodophenyl derivatives.

Catalytic Cross-Coupling Routes to Potassium Acyltrifluoroborates

Though focused on acyltrifluoroborates, catalytic Pd-catalyzed cross-coupling reactions using bifunctional iminium reagents bearing trifluoroborate groups have been reported. These methods enable the synthesis of trifluoroborate derivatives with complex substitution patterns and could be adapted for aryl iodides, including 2-iodophenyl systems.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| KHF2 Treatment of Boronate Ester | 2-iodophenyl-B(mida) boronate ester | Aqueous KHF2 (3-4 eq) | Methanol, 70 °C, 1-2 h | 70–80% | Most common, scalable, high purity |

| Lithium-Halogen Exchange + KHF2 | Potassium bromoaryl trifluoroborate | n-BuLi, electrophile, KHF2 | −78 °C to rt, inert atmosphere | Moderate | Useful for functionalized derivatives |

| Pd-Catalyzed Cross-Coupling (Advanced) | Aryl iodides, bifunctional iminium reagents | Pd catalyst, Stille coupling reagents | Mild, catalytic conditions | Variable | Emerging method, more complex but versatile |

Research Findings and Notes

- Potassium organotrifluoroborates are air-stable and can be stored without special precautions, making them practical intermediates in synthesis.

- The conversion of boronate esters to trifluoroborates using KHF2 is efficient and generally yields crystalline products suitable for direct use in cross-coupling reactions.

- The lithium-halogen exchange method allows for functional group tolerance and introduction of complex substituents but requires low temperature and inert atmosphere conditions.

- Recent advances in catalytic methods provide new avenues for synthesizing trifluoroborates with diverse functional groups, expanding the utility of this compound derivatives in medicinal and materials chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Potassium 2-iodophenyltrifluoroborate, and how are reaction parameters optimized?

- Answer : The synthesis typically involves reacting 2-iodophenylboronic acid or its ester with potassium fluoride (KF) and a trifluoroborate source (e.g., BF₃·OEt₂) in solvents like tetrahydrofuran (THF) or acetonitrile (MeCN). Optimization includes adjusting temperature (e.g., 60–80°C for 12–24 hours) and stoichiometric ratios. For example, excess KF ensures complete trifluoroborate formation. Purification via silica gel chromatography or recrystallization in ethanol/water mixtures removes unreacted precursors and salts .

Q. Which spectroscopic methods are critical for characterizing this compound, and what diagnostic signals confirm its structure?

- Answer :

- ¹⁹F NMR : A singlet near -140 ppm confirms the trifluoroborate group.

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and iodine-substituted carbons (δ 90–100 ppm) validate the 2-iodophenyl moiety.

- Mass Spectrometry (MS) : Molecular ion peaks ([M-K]⁻) align with theoretical m/z values.

- IR Spectroscopy : C-I stretches (~500–600 cm⁻¹) and B-F vibrations (~1100 cm⁻¹) provide additional confirmation .

Q. What are the primary applications of this compound in organic synthesis?

- Answer : It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The iodine substituent enables further functionalization via halogen-exchange (e.g., Ullmann coupling) or nucleophilic aromatic substitution. Its stability under ambient conditions makes it preferable to boronic acids in moisture-sensitive reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound with different palladium catalysts?

- Answer : Yield discrepancies often arise from catalyst poisoning by iodide byproducts. Strategies include:

- Using PdCl₂(dppf) or Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) to mitigate deactivation.

- Adding silver salts (e.g., Ag₂O) to sequester iodide ions.

- Optimizing the base (e.g., CsF instead of K₂CO₃) to enhance transmetallation efficiency .

Q. What analytical approaches reconcile conflicting crystallographic and spectroscopic data for derivatives of this compound?

- Answer :

- X-ray Diffraction : Resolves solid-state structures but may miss dynamic conformers.

- Dynamic NMR : Detects rotational barriers in solution (e.g., hindered aryl-B rotation).

- DFT Calculations : Model expected NMR chemical shifts and compare with experimental data to identify discrepancies caused by solvent effects or polymorphism .

Q. How should researchers design orthogonal protecting group strategies for multi-step syntheses involving this compound?

- Answer :

- Use silyl ethers (e.g., TBS) or trityl groups to protect hydroxyl or amine functionalities, as they are stable under Suzuki conditions.

- Employ acid-labile groups (e.g., Boc) for deprotection post-coupling without affecting the trifluoroborate core.

- Validate compatibility via control experiments in anhydrous solvents like dichloromethane (DCM) .

Q. What methodologies address low reproducibility in cross-coupling reactions under scaling?

- Answer :

- Reaction Monitoring : Use in-situ techniques like ReactIR to track intermediate formation.

- Continuous Flow Systems : Improve mixing and heat transfer for consistent yields.

- DoE (Design of Experiments) : Statistically optimize variables (e.g., catalyst loading, solvent ratio) to identify critical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.